DNA Binding Affinity: Dimeric vs. Monomeric Bisbenzimidazoles
The dimeric architecture of bisbenzimidazole ligands dramatically enhances their affinity for AT-rich DNA sequences. A comparative study using a closely related dimeric bisbenzimidazole, DB(7), and a monomeric analog, MB(Ac), demonstrates that the dimer binds to the synthetic polynucleotide poly(dA-dT) with a binding constant (K) that is two orders of magnitude greater than that of the monomer [1]. This illustrates the superior binding capacity inherent to the dimeric structural class, a feature that cannot be replicated by monomeric benzimidazole derivatives.
| Evidence Dimension | DNA binding affinity |
|---|---|
| Target Compound Data | Binding Constant (K) = 1.18 × 10⁸ M⁻¹ (for dimeric bisbenzimidazole DB(7)) |
| Comparator Or Baseline | Binding Constant (K) = 2.06 × 10⁶ M⁻¹ (for monomeric bisbenzimidazole MB(Ac)) |
| Quantified Difference | ~57-fold higher (1.18 × 10⁸ vs. 2.06 × 10⁶) |
| Conditions | Fluorescence spectroscopy binding assay with poly(dA-dT) duplex [1] |
Why This Matters
For research into sequence-specific DNA binders or anticancer drug discovery, the dimeric scaffold provides a significantly higher baseline affinity, which is a critical parameter for developing potent therapeutic or diagnostic agents.
- [1] Lisitsyna, E. S., Durandin, N. A., Ivanov, A. A., Strel'tsov, S. A., Susova, O. I., Shtil', A. A., Zhuze, A. L., & Kuz'min, V. A. (2012). Characteristics of complex formation between monomeric and dimeric bisbenzimidazoles and AT-containing polynucleotide]. Molekuliarnaia biologiia, 46(6), 922-927. View Source
